3-Cyclopropyl-6-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine
Description
Properties
IUPAC Name |
4-[[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c1-13-19-16(12-24-13)10-22-8-6-14(7-9-22)11-23-18-5-4-17(20-21-18)15-2-3-15/h4-5,12,14-15H,2-3,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHHMALIDSFEJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCC(CC2)COC3=NN=C(C=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 6-cyclopropylpyridazine with piperidine derivatives, followed by the introduction of the thiazole ring through cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Cyclopropyl-6-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent-Driven Activity: The target compound’s 2-methylthiazole group distinguishes it from analogs with chlorophenyl or benzofuran-sulfonyl substituents. Thiazoles are known for their role in kinase inhibition and antimicrobial activity, suggesting a unique mechanism of action . The cyclopropyl group, shared with the benzofuran-sulfonyl analog , may confer resistance to CYP450-mediated metabolism compared to the chlorine-containing analog .
Piperidine vs. Piperazine Backbones :
- The target compound and the benzofuran-sulfonyl analog use a piperidine ring, whereas the chlorinated analog employs a piperazine backbone. Piperazine derivatives often exhibit higher solubility due to increased basicity but may suffer from faster clearance .
Solubility and Bioavailability :
- The benzofuran-sulfonyl analog’s sulfonyl group likely enhances aqueous solubility compared to the thiazole or chlorophenyl groups, which are more lipophilic . This could influence oral bioavailability or tissue distribution.
Research Findings and Hypotheses
- Anti-Infective Potential: The thiazole moiety in the target compound may mimic structures seen in antiviral agents (e.g., Fan et al., 2009), suggesting possible utility against RNA viruses .
- Toxicity Profile : The absence of chlorine atoms (cf. the chlorinated analog) may reduce hepatotoxicity risks associated with halogenated metabolites .
- Synergistic Effects : The combination of cyclopropyl (stability) and thiazole (target affinity) could optimize pharmacokinetic-pharmacodynamic (PK/PD) properties, though empirical validation is needed.
Biological Activity
3-Cyclopropyl-6-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine, with a CAS number 2320889-49-2, is a complex organic compound characterized by a pyridazine core, a cyclopropyl group, and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its structural features that suggest potential biological activity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 344.5 g/mol. The presence of functional groups such as thiazole and piperidine is notable, as these structures are often associated with various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₄OS |
| Molecular Weight | 344.5 g/mol |
| CAS Number | 2320889-49-2 |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The thiazole moiety is known for its role in modulating biological pathways, potentially influencing neurotransmitter systems and exhibiting neuroprotective properties.
Biological Activities
Research indicates that compounds containing thiazole and piperidine rings exhibit various pharmacological activities:
- Anticonvulsant Activity : Some thiazole derivatives have shown significant anticonvulsant properties in animal models. For example, related compounds demonstrated effective protection against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) tests .
- Anticancer Potential : Thiazole-containing compounds have been evaluated for their cytotoxic effects against cancer cell lines. In vitro studies suggest that certain analogues can inhibit cell proliferation effectively, with IC50 values comparable to established anticancer drugs like doxorubicin .
- Neuroprotective Effects : The structural components of 3-Cyclopropyl-6-{...} may confer neuroprotective benefits through modulation of calcium ion channels and neurotransmitter receptors, which are critical in the pathophysiology of neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives similar to 3-Cyclopropyl-6-{...}. Here are some notable findings:
Study on Anticonvulsant Activity
A study published in MDPI highlighted the effectiveness of thiazole-based compounds in seizure models. One compound exhibited a median effective dose (ED50) of 24.38 mg/kg in an electroshock seizure test . This suggests that modifications to the thiazole structure can enhance anticonvulsant efficacy.
Cytotoxicity Assessment
Research conducted on various thiazole derivatives indicated that certain substitutions could significantly increase cytotoxicity against cancer cell lines. For instance, compounds with electron-withdrawing groups were found to have enhanced growth-inhibitory effects on HT29 colorectal cancer cells .
Neuroprotective Mechanisms
Investigations into the neuroprotective mechanisms revealed that thiazole derivatives could modulate intracellular calcium levels, potentially preventing excitotoxicity in neuronal cells . This aligns with the hypothesis that 3-Cyclopropyl-6-{...} may similarly influence neuroprotective pathways.
Q & A
Basic Question: What are the critical steps and challenges in synthesizing this pyridazine derivative, and how can purity be ensured?
Answer:
Synthesis typically involves multi-step reactions, starting with functionalization of the pyridazine core. Key steps include:
- Cyclopropane ring introduction : Cyclopropanation via [2+1] cycloaddition under controlled temperature (e.g., 0–5°C) to avoid side reactions .
- Piperidine-thiazole coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidine-thiazole moiety, requiring anhydrous conditions and palladium catalysts .
- Purification : Use preparative HPLC (C18 columns, acetonitrile/water gradients) to isolate the final compound. Purity (>95%) is confirmed via LC-MS and ¹H/¹³C NMR spectroscopy .
Challenges : Competing side reactions (e.g., over-alkylation) and low yields during piperidine-thiazole coupling. Mitigation involves optimizing stoichiometry and reaction time .
Basic Question: How can researchers characterize the structural features of this compound to confirm its identity?
Answer:
- Spectroscopic analysis : ¹H NMR (DMSO-d6) identifies methoxy protons (δ 3.8–4.2 ppm) and thiazole protons (δ 7.1–7.3 ppm). ¹³C NMR confirms the cyclopropyl carbon (δ 10–15 ppm) .
- Mass spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ calculated for C₁₈H₂₂N₄O₂S: 382.1461) .
- X-ray crystallography (if crystals form): Resolves bond angles and stereochemistry of the piperidine-thiazole substituent .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of its substituents?
Answer:
-
Comparative analogs : Synthesize derivatives with variations (e.g., replacing thiazole with oxazole or altering cyclopropyl to cyclohexyl). Test in vitro for target affinity (e.g., kinase inhibition assays) .
-
Key SAR findings :
Substituent Modification Observed Activity Change Thiazole → Oxazole Reduced potency (IC₅₀ ↑2-fold) Cyclopropyl → Cyclohexyl Improved metabolic stability (t½ ↑30%) Data from analogs in and suggest the thiazole and cyclopropyl groups are critical for target engagement .
Advanced Question: How can contradictory data on reaction yields in published synthetic routes be resolved?
Answer:
Contradictions often arise from solvent polarity, catalyst loading, or temperature gradients. For example:
- Piperidine coupling step : Yields vary from 45% (DMF, 80°C) to 68% (THF, 60°C) due to solvent-dependent nucleophilicity .
- Resolution strategy : Conduct Design of Experiments (DoE) to map optimal conditions. Use LC-MS to monitor intermediates and adjust reagent ratios in real time .
Advanced Question: What computational methods are suitable for predicting its binding modes with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases). The thiazole group shows strong π-π stacking with conserved phenylalanine residues .
- MD simulations : GROMACS or AMBER assess binding stability over 100 ns trajectories. Key hydrogen bonds (e.g., pyridazine N with catalytic lysine) are critical for sustained activity .
Advanced Question: How can researchers validate its mechanism of action when conflicting in vitro and in vivo data arise?
Answer:
- In vitro-in vivo correlation (IVIVC) : Use CRISPR-edited cell lines to silence putative targets. If activity drops, validate via Western blot (e.g., p-ERK suppression) .
- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and hepatic microsomal stability to explain discrepancies in efficacy .
Advanced Question: What strategies optimize its solubility and bioavailability for preclinical testing?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
